molecular formula C22H21N3O4S B2589206 methyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886953-03-3

methyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2589206
CAS No.: 886953-03-3
M. Wt: 423.49
InChI Key: VCDBEAWTAVHQFC-UHFFFAOYSA-N
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Description

Methyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core. This structure is substituted with a naphthalen-1-yl acetamido group at position 2, a carbamoyl group at position 3, and a methyl ester at position 4.

Properties

IUPAC Name

methyl 3-carbamoyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-29-22(28)25-10-9-16-17(12-25)30-21(19(16)20(23)27)24-18(26)11-14-7-4-6-13-5-2-3-8-15(13)14/h2-8H,9-12H2,1H3,(H2,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDBEAWTAVHQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of the naphthalenyl group and carbamoyl moiety may contribute to its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, thienopyridine derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

  • Mechanism of Action :
    • Inhibition of specific kinases involved in cancer cell signaling pathways.
    • Induction of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.

Antimicrobial Properties

Methyl 3-carbamoyl derivatives have shown promising antimicrobial activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or function.

  • Case Study :
    • A study demonstrated that similar thienopyridine compounds exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents.

Neuroprotective Effects

Emerging evidence suggests that compounds in this class may exert neuroprotective effects, potentially through modulation of neuroinflammatory pathways.

  • Research Findings :
    • In vitro studies have shown that related compounds can reduce neuronal apoptosis induced by neurotoxic agents.
    • Animal models have indicated improvements in cognitive function following treatment with thienopyridine derivatives.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

SubstituentEffect on Activity
Naphthalenyl groupEnhances binding affinity to target proteins
Carbamoyl moietyIncreases solubility and bioavailability
Thienopyridine coreEssential for anticancer activity

Pharmacokinetics and Toxicity

Preliminary studies suggest favorable pharmacokinetic profiles for similar compounds, including good oral bioavailability and metabolic stability. Toxicity studies are necessary to ensure safety profiles before clinical application.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to the thienopyridine family, which is widely studied for its diverse biological activities. Below is a comparative analysis with structurally related analogs:

Substituent Variations

a) Methyl 2-(1,3-Benzothiazole-2-Amido)-3-Carbamoyl-Thieno[2,3-c]Pyridine-6-Carboxylate ()

  • Key Differences : Replaces the naphthalen-1-yl acetamido group with a benzothiazole substituent.
  • Impact: Hydrogen Bonding: Reduced hydrogen bond donors (2 vs. 2 in the target) but increased acceptors (7 vs. 7). Polar Surface Area (PSA): Higher PSA (171 Ų vs. Lipophilicity: Benzothiazole’s aromaticity may lower lipophilicity compared to naphthalene, affecting bioavailability.

b) 6-Ethyl-2-(2-(Naphthalen-1-yl)Acetamido)-Thieno[2,3-c]Pyridine-3-Carboxamide Hydrochloride ()

  • Key Differences : Ethyl group at position 6 instead of a methyl ester, and a hydrochloride salt.
  • Impact :
    • Solubility : Hydrochloride salt improves aqueous solubility.
    • Stability : Ionic form may enhance stability under acidic conditions.
    • Bioactivity : The free carboxamide group (vs. ester) could alter target binding or metabolic pathways .

c) Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate ()

  • Key Differences : Boc-protected amine at position 2 and an ethyl ester.
  • Impact: Reactivity: Boc group blocks nucleophilic sites, making it a preferred intermediate for further functionalization. Hydrogen Bonding: Amino group (post-Boc removal) increases hydrogen-bonding capacity compared to the acetamido group in the target compound .

Physicochemical Properties

Property Target Compound Benzothiazole Analog () Ethyl-HCl Analog () Boc-Protected Analog ()
Molecular Weight ~450 g/mol (estimated) 449.47 g/mol 482.34 g/mol 350.41 g/mol
Hydrogen Bond Donors 2 2 3 1
Hydrogen Bond Acceptors 7 7 6 5
Polar Surface Area ~170 Ų 171 Ų ~150 Ų ~110 Ų
Key Functional Groups Methyl ester, carbamoyl, naphthyl Benzothiazole, carbamoyl Ethyl, carboxamide, HCl Boc, ethyl ester, amino

Research Findings and Implications

  • Synthetic Utility : The target compound’s methyl ester and naphthyl groups make it a versatile intermediate for derivatization, as seen in analogs like the Boc-protected derivative () .
  • Drug-Likeness : Compared to the benzothiazole analog (), the naphthalene group in the target compound may improve membrane permeability due to higher lipophilicity, though this could compromise aqueous solubility .

Q & A

Q. What are the optimized synthetic routes for methyl 3-carbamoyl-2-(2-(naphthalen-1-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?

The synthesis typically involves:

  • Core construction : Cyclization of thiophene and pyridine precursors under anhydrous conditions (e.g., tetrahydrofuran, inert atmosphere) to form the fused thieno[2,3-c]pyridine ring .
  • Functionalization : Sequential reactions such as carbamoylation (using carbamoyl chlorides) and naphthalene acetamide coupling (via amide bond formation) .
  • Optimization : Reaction temperatures (often 0–60°C), solvent polarity, and stoichiometric ratios are adjusted to maximize yields (>70%) and minimize byproducts. Purification via column chromatography or recrystallization is critical .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry, particularly for the naphthalene and thienopyridine moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₄H₂₃N₃O₄S) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, bond angles, and dihedral angles in crystalline form .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo antitumor efficacy data for this compound?

  • Experimental Design : Use orthogonal assays (e.g., MTT, clonogenic, and apoptosis assays) to cross-validate in vitro results. For in vivo studies, optimize dosing regimens and animal models (e.g., xenografts) to account for bioavailability differences .
  • Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation to identify discrepancies caused by metabolic instability .
  • Data Normalization : Apply statistical models (e.g., ANOVA with post-hoc tests) to distinguish biological variability from methodological artifacts .

Q. What strategies are used to elucidate the compound’s mechanism of action against biological targets?

  • Biochemical Assays : Measure inhibition constants (Kᵢ) for suspected targets (e.g., kinases, proteases) using fluorogenic substrates or radiolabeled ligands .
  • Molecular Docking : Simulate binding interactions with proteins (e.g., EGFR, MAPK) using software like AutoDock or Schrödinger. Validate predictions via site-directed mutagenesis .
  • Transcriptomic/Proteomic Profiling : Identify differentially expressed genes/proteins in treated cells via RNA-seq or LC-MS/MS to map signaling pathways affected .

Q. How can researchers address challenges in synthesizing enantiomerically pure forms of this compound?

  • Chiral Auxiliaries : Introduce temporary stereochemical guides (e.g., Evans oxazolidinones) during key steps like amide coupling .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in cyclization or substitution reactions .
  • Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA/IB) to resolve enantiomers post-synthesis .

Q. What methods are recommended for assessing the compound’s stability under physiological conditions?

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC at 37°C .
  • Light/Heat Stress Testing : Expose to UV light (ICH Q1B guidelines) or elevated temperatures (40–60°C) to identify degradation products .
  • Plasma Stability Assays : Incubate with human/animal plasma and quantify remaining compound via LC-MS .

Data Contradiction & Reproducibility

Q. How should researchers interpret conflicting cytotoxicity results across different cancer cell lines?

  • Cell Line Authentication : Verify genetic profiles (e.g., STR DNA profiling) to rule out cross-contamination .
  • Microenvironment Mimicry : Use 3D spheroid models or co-cultures with stromal cells to better replicate in vivo conditions .
  • Dose-Response Analysis : Compare IC₅₀ values across multiple replicates and cell lines (e.g., NCI-60 panel) to identify lineage-specific sensitivities .

Q. What steps ensure reproducibility in scaled-up synthesis for preclinical studies?

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FTIR) to track reaction progress .
  • Quality Control (QC) : Mandate ≥95% purity (HPLC) and consistent polymorphic form (PXRD) across batches .
  • Documentation : Adhere to FAIR data principles—ensure raw spectra, chromatograms, and protocols are publicly accessible .

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